molecular formula C14H11ClN2 B1311316 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1026076-88-9

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1311316
CAS RN: 1026076-88-9
M. Wt: 242.7 g/mol
InChI Key: SKEPJLRNZROUFQ-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C14H11ClN2 . It is a part of the pyrrole family, which is widely known as a biologically active scaffold possessing diverse activities .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine , have been shown to exhibit significant antimicrobial properties . These compounds can be potent inhibitors of bacterial and fungal growth, making them valuable in the development of new antibiotics and antifungal agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolopyrazine derivatives is another area of interest. They can be used to treat inflammation-related disorders by inhibiting the production of pro-inflammatory cytokines and mediators .

Antiviral Applications

These compounds have also demonstrated antiviral activities , which could be harnessed in the treatment of viral infections. Their mechanism of action often involves the inhibition of viral replication or assembly .

Antioxidant Effects

The antioxidant properties of pyrrolopyrazine derivatives make them candidates for combating oxidative stress-related diseases. They can neutralize free radicals and protect cells from oxidative damage .

Antitumor and Anticancer Activities

Pyrrolopyrazine derivatives have shown promise in cancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. This makes them potential components of anticancer drugs .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various diseases, including cancer. Pyrrolopyrazine derivatives, such as 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine , can act as kinase inhibitors, disrupting signaling pathways that are essential for disease progression .

Treatment of Metabolic Disorders

Research suggests that pyrrolopyrazine derivatives may be effective in reducing blood glucose levels, offering therapeutic applications in the prevention and treatment of metabolic disorders like diabetes, hyperlipidemia, and cardiovascular diseases .

Drug Discovery and Design

The structural complexity and biological activity of pyrrolopyrazine derivatives make them attractive scaffolds in drug discovery. They can be modified to enhance their efficacy and specificity for various targets, leading to the development of novel pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability.

Result of Action

In vitro, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Action Environment

It is known that the compound’s action can be influenced by various factors, including the presence of fibroblast growth factors and the specific isoform of fgfr that is present .

properties

IUPAC Name

7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEPJLRNZROUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445778
Record name 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine

CAS RN

1026076-88-9
Record name 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-4-chloro-6-methyl-2-(2-phenyl ethynyl)pyridine (1.24 g, 5.1 mmol) was dissolved in anhydrous DMF (90 mL), CuI (150 mg, 0.8 mmol) was added and the mixture was heated at 110° C. for 18 h. The cooled mixture was poured into H2O (125 mL) and extracted with EtOAc (2×100 mL). The combined extracts were washed with H2O and brine, dried over MgSO4 and filtered through a plug of silica using CHCl3. The crude product was triturated with 20:1 hexanes:EtOAc, filtered, and dried under high vacuum to afford 600 mg (48%) of 7-chloro-5-methyl-2-phenyl pyrrolo-[3,2-b]pyridine. 1H NMR (DMSO-d6; 500 MHz): δ 2.40 (s, 3), 7.05 (s, 1), 7.16 (s,1), 7.38 (t, 1, J=5.2), 7.49 (m, 2), 8.02 (d, 2, J=7.2). MS m/z: 243 (M+H). This intermediate chloride (273 mg, 1.1 mmol) was taken up in 4:1 o-xylene/piperidine (10 mL) and heated to 140° C. in a Teflon-capped pressure tube for 7 d. The mixture was cooled to room temperature, diluted with H2O (125 mL) and extracted with EtOAc (2×100 mL). The combined organic layers were washed with H2O and brine, dried over MgSO4 filtered, and concentrated in vacuo. Chromatography on silica gel eluting with 10:1 CHCl3:MeOH afforded 244 mg (75%, 36% overall) of the title compound as a pale yellow solid. The product's 1H-NMR was identical to that obtained using Method A.
Name
3-Amino-4-chloro-6-methyl-2-(2-phenyl ethynyl)pyridine
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
catalyst
Reaction Step Three

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